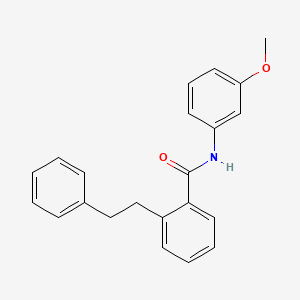

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like "2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide" typically involves multi-step reactions, starting from simpler aromatic compounds or commercially available building blocks. For example, a study described the use of "4-Chloro-2-fluoro-5-nitrobenzoic acid" as a building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles, which might be relevant for synthesizing the benzothiadiazole part of the target molecule (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic methods like NMR, IR, and GC-MS, and confirmed by X-ray crystallography. The presence of a benzothiadiazole ring and a nitrobenzamide moiety in the molecule suggests a complex structure with multiple reactive sites for potential chemical transformations (Mamari et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with the nitro group and the potential for substitution reactions at the chloro and benzothiadiazole sites. For example, nitro derivatives of benzothiadiazole, similar to the target compound, have been synthesized and shown to release nitric oxide, indicating a significant chemical property that could be leveraged in various chemical and biological contexts (Konstantinova et al., 2018).

Applications De Recherche Scientifique

Antitumor Activity

Research has explored the hypoxia-selective cytotoxicity of compounds similar to 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide, revealing potential in antitumor applications. These compounds have shown the ability to be active against both hypoxic and aerobic cells in tumor models, suggesting their potential as hypoxia-selective antitumor agents (Palmer et al., 1996).

Anticonvulsant Effects

A series of derivatives, including those related to the specified compound, have been evaluated as anticonvulsant agents. These compounds have shown significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their relevance in the development of new anticonvulsant therapies (Faizi et al., 2017).

Anti-Helicobacter Pylori Activity

Compounds structurally related to 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide have been synthesized and shown to exhibit significant inhibitory activity against Helicobacter pylori, a bacterium associated with several gastrointestinal diseases. This suggests potential applications in treating H. pylori infections (Mohammadhosseini et al., 2009).

Antibacterial Properties

Research on benzothiazole derivatives, closely related to the specified compound, has shown potent antibacterial activities, particularly against Streptococcus pyogenes and Pseudomonas aeruginosa. These findings open avenues for the development of new antibacterial agents (Gupta, 2018) (Gupta, 2018).

Antiviral Potential

Studies on derivatives of benzimidazole, which is structurally similar to the compound , have shown promising antiviral properties, especially against human cytomegalovirus (HCMV) and herpes simplex virus. This suggests potential applications in antiviral therapy (Zou et al., 1996).

Propriétés

IUPAC Name |

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O3S/c1-7-2-5-11-13(18-23-17-11)12(7)16-14(20)9-6-8(19(21)22)3-4-10(9)15/h2-6H,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNRCRSKPDEIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)